REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[C:7]2[CH2:8][O:9][CH2:10][CH2:11][N:6]2[N:5]=1)([O-])=O>[Pd].C(O)C>[N:5]1[N:6]2[C:7]([CH2:8][O:9][CH2:10][CH2:11]2)=[CH:12][C:4]=1[NH2:1]
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=NN2C(COCC2)=C1
|
Name
|
|
Quantity
|
125 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
shaken for 2 h on a Parr hydrogenation apparatus
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500-mL Parr hydrogenation bottle was purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
The bottle was evacuated
|
Type
|
ADDITION
|
Details
|
charged with hydrogen gas to a pressure of 25 psi
|
Type
|
CUSTOM
|
Details
|
The hydrogen was then evacuated
|
Type
|
ADDITION
|
Details
|
nitrogen charged to the bottle
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through a pad of CELITE® 521
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with 3% methanol in methylene chloride
|
Type
|
CUSTOM
|
Details
|
The fractions were collected
|
Type
|
CUSTOM
|
Details
|
to afford
|
Type
|
CONCENTRATION
|
Details
|
after concentrating under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=C2COCCN21)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 601 mg | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |